molecular formula C20H24N4S2 B5581273 N,N-BIS(4-METHYLPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE

N,N-BIS(4-METHYLPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE

Cat. No.: B5581273
M. Wt: 384.6 g/mol
InChI Key: WILMTUZDPLWVQG-UHFFFAOYSA-N
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Description

N,N-BIS(4-METHYLPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two 4-methylphenyl groups attached to a tetrahydro-1,4-pyrazinedicarbothioamide core. It is often used as a precursor in the synthesis of other complex molecules and has shown potential in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS(4-METHYLPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE typically involves the reaction of 4-methylphenylamine with tetrahydro-1,4-pyrazinedicarbothioamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and requires specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process often includes multiple steps, such as initial synthesis, purification, and final product isolation. The use of automated systems and quality control measures is essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N,N-BIS(4-METHYLPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N,N-BIS(4-METHYLPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Medicine: Research is ongoing to explore its use in treating various diseases and medical conditions.

    Industry: It is utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of N,N-BIS(4-METHYLPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(methylphenyl)-1,4-benzenediamine: Known for its use as an antioxidant in rubber production.

    4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]: Used in organic light-emitting diodes (OLEDs) and other electronic applications.

Uniqueness

N,N-BIS(4-METHYLPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE stands out due to its specific structure and versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in scientific research make it a valuable compound for further study and development.

Properties

IUPAC Name

1-N,4-N-bis(4-methylphenyl)piperazine-1,4-dicarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4S2/c1-15-3-7-17(8-4-15)21-19(25)23-11-13-24(14-12-23)20(26)22-18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILMTUZDPLWVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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